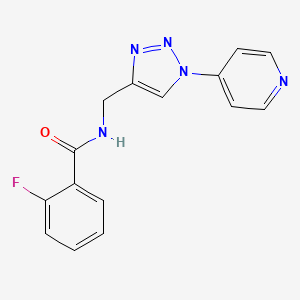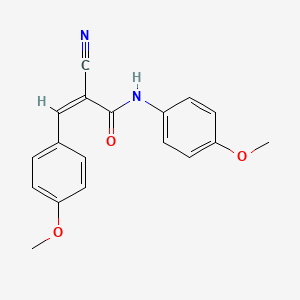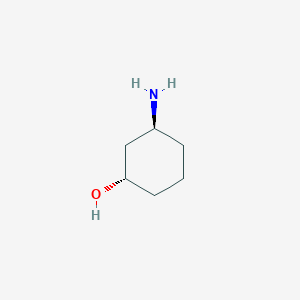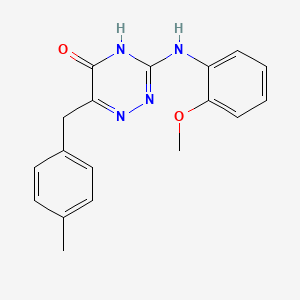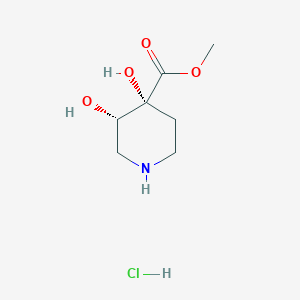
Methyl (3S,4R)-3,4-dihydroxypiperidine-4-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "Methyl (3S,4R)-3,4-dihydroxypiperidine-4-carboxylate;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can offer insights into the synthesis and properties of structurally similar compounds. The first paper discusses the synthesis of a cephem derivative, which is a class of beta-lactam antibiotics, indicating the relevance of such synthetic methods in pharmaceutical chemistry . The second paper examines the effects of methylation on intermolecular interactions and lipophilicity in pyridazine derivatives, which can be related to the study of piperidine derivatives due to the presence of nitrogen in the ring structure and the potential for similar interactions .
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, as demonstrated in the first paper where a cephem derivative is synthesized through condensation, N-alkylation, and hydrolysis, achieving a high yield and purity . This suggests that a similar approach could be applied to the synthesis of "Methyl (3S,4R)-3,4-dihydroxypiperidine-4-carboxylate;hydrochloride," potentially involving the protection of functional groups, selective reactions, and purification steps to achieve the desired stereochemistry and high purity.
Molecular Structure Analysis
The molecular structure of compounds significantly influences their physical and chemical properties. The second paper provides insights into the tautomeric forms and specific intermolecular interactions in methylated pyridazine derivatives . These findings can be extrapolated to the piperidine derivative , suggesting that it may also exhibit tautomeric forms and specific hydrogen bonding patterns, which could affect its crystallization and overall stability.
Chemical Reactions Analysis
Chemical reactions involving piperidine derivatives can be complex due to the presence of multiple reactive sites. The first paper's methodology indicates that careful control of reaction conditions is necessary to avoid undesirable byproducts . The second paper's discussion on the formation of CH⋯O hydrogen bonds in methylated derivatives implies that similar interactions could play a role in the reactivity of "Methyl (3S,4R)-3,4-dihydroxypiperidine-4-carboxylate;hydrochloride" .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are closely related to its molecular structure. The second paper correlates the increased lipophilicity of methylated derivatives with the formation of CH⋯O hydrogen bonds . This suggests that the lipophilicity of "Methyl (3S,4R)-3,4-dihydroxypiperidine-4-carboxylate;hydrochloride" could also be influenced by its own specific intermolecular interactions, which could be important for its solubility, absorption, and distribution if used in pharmaceutical applications.
科学的研究の応用
Characterization Techniques : The compound has been utilized in characterizing hydroxytrichloropicolinic acids. One study demonstrated its application in NMR analysis to solve structural problems in chlorinated compounds, highlighting the one-bond chlorine-isotope effect as an effective tool for identifying chlorinated carbons in 13C NMR spectra (Irvine, Cooper, & Thornburgh, 2008).
Synthesis of Stereoisomers : This compound has been involved in the synthesis of all stereoisomers of certain complex molecules, such as 4-carboxy-4-ethyl-3-hydroxy-2-isopropyl-4-butanolide, which is the necic acid component of axillaridine. The synthesis process demonstrated the conversion of specific esters into γ-lactone acids through various chemical reactions (Matsumoto et al., 1992).
Pharmaceutical Applications : Although not directly focused on the compound , research on similar piperidine derivatives like Paroxetine hydrochloride, a selective serotonin reuptake inhibitor, can provide insights into the potential pharmaceutical applications of piperidine derivatives (Germann et al., 2013).
Molecular Structure Studies : Studies on compounds like bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, which share structural similarities, offer insights into the molecular structure, crystallography, and intermolecular interactions of piperidine derivatives (Dega-Szafran et al., 2006).
Chemical Synthesis and Improvement : The compound's derivatives have been synthesized for various applications, demonstrating its versatility in chemical synthesis processes. For example, the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride is one such instance, showcasing its role in creating specific chemical structures (Cheng Qing-fang, 2005).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
methyl (3S,4R)-3,4-dihydroxypiperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4.ClH/c1-12-6(10)7(11)2-3-8-4-5(7)9;/h5,8-9,11H,2-4H2,1H3;1H/t5-,7+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHZDYZMPINHAV-VOLNJMMDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNCC1O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]1(CCNC[C@@H]1O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3S,4R)-3,4-dihydroxypiperidine-4-carboxylate;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

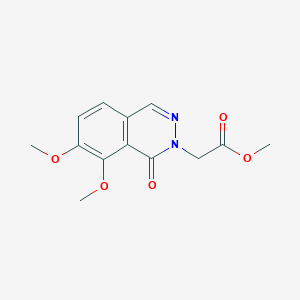
![N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide](/img/structure/B3013905.png)


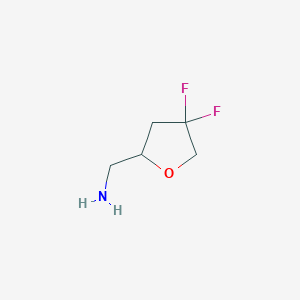
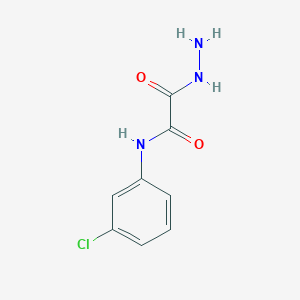
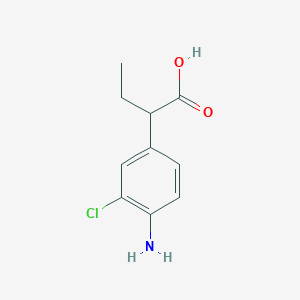
![9-(4-chlorophenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3013915.png)
